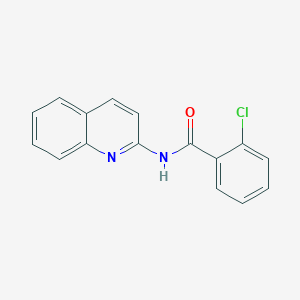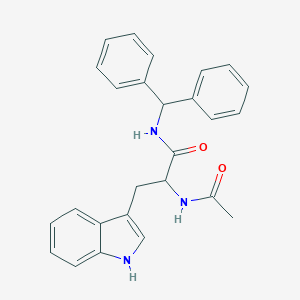
2-(1-adamantyl)-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-adamantyl)-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide is a complex organic compound characterized by the presence of an adamantyl group, a morpholinosulfonyl group, and a phenylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 4-bromophenol with 1-adamantanol in the presence of an acid catalyst to produce 2-(1-adamantyl)-4-bromophenol . This intermediate is then subjected to further reactions, such as O-alkylation with methyl iodide and coupling with zinc derivatives, to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and scalability. Techniques such as catalytic coupling and the use of advanced purification methods are employed to ensure the quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-adamantyl)-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the adamantyl and phenylacetamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles under mild to moderate conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-(1-adamantyl)-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers
Mécanisme D'action
The mechanism of action of 2-(1-adamantyl)-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The adamantyl group provides structural rigidity, while the morpholinosulfonyl group enhances its solubility and bioavailability. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid
- 1,3-Dehydroadamantane
- 4-(1-Adamantyl)-2-methyl-thiazole
Uniqueness
2-(1-adamantyl)-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group provides exceptional stability, while the morpholinosulfonyl group enhances its solubility and potential for bioactivity .
Propriétés
Formule moléculaire |
C23H32N2O4S |
|---|---|
Poids moléculaire |
432.6g/mol |
Nom IUPAC |
2-(1-adamantyl)-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C23H32N2O4S/c1-16-2-3-20(11-21(16)30(27,28)25-4-6-29-7-5-25)24-22(26)15-23-12-17-8-18(13-23)10-19(9-17)14-23/h2-3,11,17-19H,4-10,12-15H2,1H3,(H,24,26) |
Clé InChI |
GZBTXNHMDNQCEB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3)S(=O)(=O)N5CCOCC5 |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3)S(=O)(=O)N5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B496594.png)
![2-[(1-allyl-1H-tetraazol-5-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B496597.png)


![N-methyl-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B496600.png)
![2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B496602.png)
![2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B496603.png)
![N-[4-(acetylamino)phenyl]-2-{[5-(2-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B496605.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B496608.png)

![1-{[4-(acetylamino)phenyl]sulfonyl}-N-(diphenylmethyl)prolinamide](/img/structure/B496613.png)

![2-[(2-bromobenzyl)sulfanyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B496617.png)
